(Cyclobutoxymethyl)benzene
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Overview
Description
(Cyclobutoxymethyl)benzene is an organic compound that features a benzene ring substituted with a cyclobutoxymethyl group. This compound belongs to the class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobutoxymethyl)benzene typically involves the reaction of benzyl chloride with cyclobutanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cyclobutanol attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced catalysts and controlled reaction environments to facilitate the nucleophilic substitution process.
Chemical Reactions Analysis
Types of Reactions
(Cyclobutoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
(Cyclobutoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Cyclobutoxymethyl)benzene involves its interaction with various molecular targets. The benzene ring can participate in π-π interactions with other aromatic systems, while the cyclobutoxymethyl group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but with a hydroxyl group instead of a cyclobutoxymethyl group.
Cyclobutylbenzene: Similar structure but with a cyclobutyl group directly attached to the benzene ring.
Uniqueness
(Cyclobutoxymethyl)benzene is unique due to the presence of the cyclobutoxymethyl group, which imparts distinct chemical and physical properties compared to other benzene derivatives. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
cyclobutyloxymethylbenzene |
InChI |
InChI=1S/C11H14O/c1-2-5-10(6-3-1)9-12-11-7-4-8-11/h1-3,5-6,11H,4,7-9H2 |
InChI Key |
KAOJAYKTZHRBIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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